molecular formula C8H9ClO B14429033 Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride CAS No. 78293-66-0

Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride

Cat. No.: B14429033
CAS No.: 78293-66-0
M. Wt: 156.61 g/mol
InChI Key: UYBYMHAPYOLDDB-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexene ring. This compound is of interest in organic chemistry due to its strained ring system and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride typically involves the reaction of Bicyclo[4.1.0]hept-2-ene with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:

    Starting Material: Bicyclo[4.1.0]hept-2-ene.

    Reagent: Thionyl chloride (SOCl₂).

    Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of automated systems can help in maintaining the desired temperature and pressure conditions, leading to higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The strained ring system can undergo addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Electrophiles: Halogens, acids.

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Major Products Formed

    Substitution Products: Amides, esters, thioesters.

    Addition Products: Halogenated derivatives, hydroxylated derivatives.

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

Scientific Research Applications

Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride involves its reactivity due to the strained ring system and the presence of the carbonyl chloride group. The compound can act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a different ring structure.

    Cyclohexene: A monocyclic compound with similar reactivity.

    Norbornene: A bicyclic compound with a similar strained ring system.

Uniqueness

Bicyclo[41

Properties

CAS No.

78293-66-0

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride

InChI

InChI=1S/C8H9ClO/c9-8(10)7-5-3-1-2-4-6(5)7/h1,3,5-7H,2,4H2

InChI Key

UYBYMHAPYOLDDB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2C(=O)Cl)C=C1

Origin of Product

United States

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